molecular formula C11H14ClNO B1311764 4-(3-Chlorophenyl)piperidin-4-ol CAS No. 70558-16-6

4-(3-Chlorophenyl)piperidin-4-ol

Cat. No.: B1311764
CAS No.: 70558-16-6
M. Wt: 211.69 g/mol
InChI Key: PDJGUVHLVCOIFF-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol It is a member of the piperidine family and is characterized by the presence of a chlorophenyl group attached to the piperidine ring

Mechanism of Action

Target of Action

The primary target of 4-(3-Chlorophenyl)piperidin-4-ol is the CCR5 receptor . The CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor and prevents its activation, thereby inhibiting the entry of HIV-1 . Most CCR5 antagonists, including this compound, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The compound’s antagonistic action on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents the entry of HIV-1 into the host cells, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound’slipophilicity is a key factor influencing its pharmacokinetics . Most CCR5 antagonists, including this compound, contain two or more lipophilic groups, which may enhance their bioavailability .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 entry into host cells . This can slow down the progression of the infection and potentially improve the clinical outcomes for individuals with HIV-1 .

Action Environment

Environmental factors that could influence the action of this compound include its storage conditions . The compound should be stored in a well-ventilated place, with the container kept tightly closed . It should also be stored away from light . These conditions can help maintain the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

4-(3-Chlorophenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. One notable interaction is with the chemokine receptor CCR5, a G-protein coupled receptor that is essential for the entry of HIV-1 into host cells . The compound acts as a CCR5 antagonist, inhibiting the receptor’s function and thereby preventing HIV-1 infection. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidin-4-ol core, which forms a strong salt-bridge interaction with the receptor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, particularly T-cells and macrophages, the compound inhibits the CCR5 receptor, thereby blocking HIV-1 entry and subsequent infection . This inhibition affects cell signaling pathways associated with viral entry and replication. Additionally, the compound may influence gene expression related to immune response and viral defense mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with the CCR5 receptor. The compound’s basic nitrogen atom forms a salt-bridge with the receptor, anchoring it in place and preventing the receptor from interacting with HIV-1 . This inhibition of CCR5 function disrupts the viral entry process, thereby reducing the likelihood of infection. Furthermore, the compound may also inhibit other enzymes or proteins involved in viral replication and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term efficacy. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term effects on cellular function include sustained inhibition of CCR5 and reduced viral replication, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney function. Threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of CCR5 and viral replication.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interaction with the CCR5 receptor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism may affect the compound’s efficacy and duration of action, as well as its potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues, such as the liver and immune cells . The compound’s distribution is critical for its efficacy, as it must reach target cells to exert its inhibitory effects on CCR5.

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with the CCR5 receptor . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the membrane. The compound’s activity and function are closely tied to its presence in the membrane, as this is where it can effectively inhibit CCR5 and prevent HIV-1 entry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperidin-4-ol typically involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the desired piperidin-4-ol . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chlorophenyl)piperidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)piperidin-4-ol is unique due to its specific substitution pattern, which may confer distinct biochemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(3-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJGUVHLVCOIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434163
Record name 4-(3-chlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70558-16-6
Record name 4-(3-chlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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